![molecular formula C21H17F3N4O B2592403 1-(2,4-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-91-2](/img/structure/B2592403.png)
1-(2,4-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
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Description
1-(2,4-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17F3N4O and its molecular weight is 398.389. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
Photopharmacology and Photoaffinity Labeling:- By incorporating this compound into drug candidates, scientists can selectively label target proteins or receptors using UV light. This technique helps identify binding sites and interactions, aiding drug design and optimization .
- By attaching it to specific proteins and irradiating with UV light, they can capture transient interactions and map protein networks .
- Researchers have explored its use in creating functionalized surfaces for applications like biosensors, drug delivery, and microarrays .
- Researchers have employed 3H-Diazirine as a precursor for the introduction of trifluoromethyl groups into various organic molecules, enhancing their properties .
- Researchers have utilized it in photocycloaddition reactions to create novel compounds with diverse structures and reactivity .
- Researchers use quantum mechanical calculations to explore its electronic properties, reactivity, and potential applications .
These applications highlight the versatility and potential of 3H-Diazirine in various scientific domains. Its distinct properties, including the trifluoromethyl groups and diazirine moiety, make it a valuable tool for researchers. Remember to consult the relevant literature and safety information when working with this compound . If you need further details or additional applications, feel free to ask!
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-6-7-18(14(2)8-13)28-19-17(10-26-28)20(29)27(12-25-19)11-15-4-3-5-16(9-15)21(22,23)24/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDMIYAJFJKJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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